2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
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Overview
Description
The compound “2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid” is a heterocyclic small molecule. It has a molecular weight of 264.59 . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .
Synthesis Analysis
A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which includes our compound of interest . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reaction is reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H4ClF3N2O2 . The InChI code for this compound is 1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)2-15-3-6(8(16)17)14-7(5)15/h1-3H,(H,16,17) .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Structural Diversity and Antitumor Activity
Research on substituted imidazo[1,2-a]pyridine ligands, including those similar to the specified chemical structure, has led to the development of coordination complexes with diverse structural properties and significant antitumor activities. These complexes have been studied for their potential inhibitory effects on human myocardial aneurysm cells, highlighting their relevance in the development of new therapeutic agents for cancer treatment (Liu et al., 2020).
Photoluminescent Properties for Advanced Materials
A new 3-position substituted imidazo[1,2-a]pyridine ligand has been synthesized, leading to the creation of coordination compounds with notable photoluminescent properties. These properties make them suitable for applications in materials science, such as in the development of new luminescent materials (Li, Ni, & Yong, 2018).
Potential as Glucagon-Like Peptide 1 Receptor Agonists
A novel skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives, closely related to the specified compound, has been identified as a potential activator of the glucagon-like peptide 1 receptor (GLP-1R). This discovery opens pathways for the development of new anti-diabetic treatment agents, demonstrating the compound's potential pharmaceutical applications (Gong, Cheon, Lee, & Kang, 2010).
Mechanism of Action
Target of Action
It is suggested that it may have certain nematocidal and fungicidal activities .
Biochemical Pathways
Given its potential nematocidal and fungicidal activities, it can be inferred that it may interfere with the biochemical pathways essential for the survival and reproduction of nematodes and fungi .
Result of Action
Given its potential nematocidal and fungicidal activities, it can be inferred that it may cause detrimental effects on nematodes and fungi, potentially leading to their death .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, it is still necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .
Biochemical Analysis
Biochemical Properties
It has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the GLP-1R pathway.
Cellular Effects
As a potential GLP-1R activator, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism associated with the GLP-1R pathway .
Molecular Mechanism
As a potential GLP-1R activator, it may exert its effects at the molecular level through binding interactions with the GLP-1R, potentially leading to enzyme activation or inhibition, and changes in gene expression .
Properties
IUPAC Name |
2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-11-5-8(15(17,18)19)6-21-7-12(20-13(11)21)9-3-1-2-4-10(9)14(22)23/h1-7H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLJMVYNVVTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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